4-fluoro-N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}benzenesulfonamide
Description
Properties
IUPAC Name |
4-fluoro-N-[[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O4S/c1-23-14-6-2-12(3-7-14)17-10-15(24-20-17)11-19-25(21,22)16-8-4-13(18)5-9-16/h2-10,19H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVBNGQVAWCMHCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=C2)CNS(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}benzenesulfonamide involves the condensation of 3-phenyl-5-hydroxyamine-isoxazole derivatives with benzenesulfonyl chlorides. The reaction is typically carried out in dichloromethane (CH2Cl2) at 25°C in the presence of pyridine as a base . The reaction mixture is then washed with hydrochloric acid (HCl) and sodium chloride (NaCl) to remove unreacted amine and traces of pyridine. The final product is purified by column chromatography using a mixture of hexane and ethyl acetate as the eluent .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom and methoxy group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Condensation Reactions: The isoxazole ring can participate in condensation reactions with other functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to the formation of different functionalized compounds.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that benzenesulfonamide derivatives, including 4-fluoro-N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}benzenesulfonamide, exhibit significant anticancer properties.
- Mechanism of Action : The compound has been shown to inhibit carbonic anhydrase IX (CA IX), an enzyme overexpressed in many tumors. Inhibition of CA IX can lead to reduced tumor growth and enhanced apoptosis in cancer cells. For instance, a study reported an IC50 value of 10.93–25.06 nM against CA IX, demonstrating its potent inhibitory effects .
- Cell Line Studies : In vitro studies using MDA-MB-231 breast cancer cell lines revealed that the compound significantly increased apoptosis rates by 22-fold compared to control groups . These findings suggest that the compound could be a promising candidate for further development as an anticancer agent.
Antimicrobial Properties
The antimicrobial efficacy of 4-fluoro-N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}benzenesulfonamide has also been investigated.
- Bacterial Inhibition : Research indicates that this compound exhibits strong antibacterial activity against various strains, including those resistant to conventional antibiotics. The mechanism is believed to involve disruption of bacterial metabolic pathways linked to carbonic anhydrases, which are crucial for bacterial growth .
- Case Studies : A comprehensive evaluation of several benzenesulfonamide derivatives demonstrated significant inhibitory effects against common pathogens such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 12 µg/mL to 15 µg/mL .
Potential in Pain Management
There is emerging evidence suggesting that compounds similar to 4-fluoro-N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}benzenesulfonamide may have applications in pain management.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound.
- Key Modifications : The incorporation of fluorine and methoxy groups has been shown to enhance the biological activity of benzenesulfonamides. For instance, the presence of the isoxazole moiety contributes to increased selectivity for target enzymes such as CA IX, which is pivotal in tumor progression .
| Activity Type | Target Enzyme/Pathogen | IC50/MIC Values | Notes |
|---|---|---|---|
| Anticancer | Carbonic Anhydrase IX | 10.93–25.06 nM | Induces apoptosis in cancer cells |
| Antimicrobial | E. coli | 12 µg/mL | Effective against resistant strains |
| S. aureus | 15 µg/mL | Significant antibacterial activity |
Table 2: Structure-Activity Relationship Insights
| Structural Feature | Modification | Effect on Activity |
|---|---|---|
| Fluorine Substitution | Increased potency | Enhances enzyme selectivity |
| Methoxy Group | Improved solubility | Facilitates cellular uptake |
Mechanism of Action
The mechanism of action of 4-fluoro-N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Variations on the Benzenesulfonamide Core
- 4-Chloro-N-[(3-phenyl-5-isoxazolyl)methyl]benzenesulfonamide (CAS 532386-24-6) Structural Difference: Chlorine replaces fluorine at the 4-position, and the isoxazole bears a phenyl group instead of 4-methoxyphenyl. Impact: Chlorine’s higher lipophilicity may enhance membrane permeability but reduce metabolic stability compared to fluorine. Data: Formula: C₁₆H₁₃ClN₂O₃S; Molecular weight: 364.8 g/mol .
4-Fluoro-N-(4-Sulfamoylbenzyl)benzenesulfonamide
- Structural Difference : The isoxazole moiety is absent; instead, a sulfamoylbenzyl group is attached.
- Biological Relevance : Demonstrated analgesic effects and modulation of nicotine-induced behavioral sensitization in murine models, suggesting the 4-fluoro-benzenesulfonamide core contributes to CNS activity .
Heterocyclic Ring Modifications
- 4-(4-(3-(4-Methoxyphenyl)acryloyl)-5-methyl-1H-1,2,3-triazol-1-yl)benzene sulfonamide
- Structural Difference : A triazole ring replaces the isoxazole, with an additional acryloyl group.
- Spectroscopic Data :
- IR: Peaks at 1031 cm⁻¹ (S=O stretch), 1654 cm⁻¹ (C=O stretch) .
$^1$H NMR: Olefinic protons at δ 6.9–7.1 ppm and aromatic protons at δ 7.78–7.9 ppm .
- Impact : The triazole’s planar structure and acryloyl group may alter binding kinetics compared to the isoxazole’s rigidity.
- N-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(4-methoxyphenyl)benzenesulfonamide Structural Difference: An oxazole ring replaces isoxazole, with ethoxy and methyl substituents. Impact: Oxazole’s reduced electronegativity compared to isoxazole may lower hydrogen-bonding capacity.
Substituents on the Isoxazole Ring
- 3-(4-Methoxyphenyl)-5-isoxazolyl Derivatives in Antitumor Agents Patent Data: Derivatives bearing this group (e.g., 4a-z and 4aa-4ae) were designed as antitumor agents, indicating the 4-methoxyphenyl-isoxazole motif enhances cytotoxicity. Fluorine at the benzenesulfonamide’s 4-position may improve metabolic stability compared to non-fluorinated analogs .
N-(5-Methylisoxazol-3-yl)-4-(methylsulfonamido)benzenesulfonamide
Physicochemical and Pharmacokinetic Comparisons
Solubility and Lipophilicity
Metabolic Stability
- Fluorine vs. Chlorine : Fluorine’s smaller size and resistance to oxidative metabolism confer longer half-lives compared to chlorine-substituted analogs .
Biological Activity
4-Fluoro-N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}benzenesulfonamide, with the CAS number 343372-73-6, is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound features a fluorinated aromatic system and an isoxazole moiety, which are known to enhance pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C17H15FN2O4S
- Molecular Weight : 362.38 g/mol
The structure includes a sulfonamide group, which is significant for its biological activity, particularly in antimicrobial and anti-inflammatory contexts.
Synthesis
The synthesis of 4-fluoro-N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}benzenesulfonamide typically involves multi-step organic reactions. The process generally starts with the formation of the isoxazole ring, followed by the introduction of the methoxy group and the fluorinated phenyl group. The final step involves creating the benzene sulfonamide linkage under controlled conditions.
Antimicrobial Activity
Research indicates that sulfonamides exhibit significant antimicrobial properties. In particular, compounds similar to 4-fluoro-N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}benzenesulfonamide have been shown to inhibit various bacterial strains.
- Mechanism of Action : Sulfonamides inhibit bacterial growth by obstructing folate synthesis through competitive inhibition of dihydropteroate synthase. This mechanism is crucial for bacterial cell proliferation.
-
Case Studies :
- A study demonstrated that related compounds exhibited potent inhibitory effects against cyclooxygenase-2 (COX-2), which is implicated in inflammatory processes and pain signaling pathways .
- Another investigation highlighted that derivatives with similar structures displayed antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria .
Anti-inflammatory Activity
The anti-inflammatory potential of this compound is also noteworthy. The inhibition of COX-2 not only contributes to its antimicrobial properties but also suggests possible applications in treating inflammatory diseases.
Data Tables
Q & A
Q. How can synthesis of this compound be optimized to improve yield and purity?
Synthesis optimization requires precise control of reaction parameters. Key steps include:
- Maintaining temperatures between 40–60°C to prevent side reactions.
- Adjusting pH to ~7.0 to stabilize intermediates (e.g., sulfonamide coupling).
- Monitoring reaction progress via HPLC to isolate high-purity intermediates .
- Using anhydrous conditions to avoid hydrolysis of the isoxazole ring .
Q. What analytical techniques are critical for characterizing this compound and its intermediates?
Q. How does the compound’s solubility profile impact experimental design?
Solubility varies with solvent polarity:
- Highly soluble in DMSO (>50 mg/mL) for in vitro assays.
- Limited aqueous solubility (<1 mg/mL) necessitates formulation with cyclodextrins or surfactants for biological studies .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data across studies?
- Dose-response validation : Ensure activity is concentration-dependent (e.g., IC50 curves for enzyme inhibition).
- Off-target screening : Use proteome-wide profiling to rule out nonspecific binding .
- Structural analogs : Compare activity with derivatives lacking the 4-fluoro or methoxyphenyl groups to identify critical pharmacophores .
Q. How can QSAR models guide structural modifications to enhance target selectivity?
- Descriptor selection : Include electronic parameters (e.g., Hammett constants for fluorophenyl) and steric factors (e.g., isoxazole ring geometry).
- Validation : Cross-check predicted vs. experimental IC50 values for COX-2 or kinase targets .
- Scaffold hopping : Replace the isoxazole with pyrazole or thiazole to modulate binding affinity .
Q. What experimental approaches identify the compound’s primary biological targets?
- Affinity chromatography : Immobilize the compound on resin to pull down binding proteins from cell lysates .
- Thermal shift assays : Monitor protein denaturation to confirm direct target engagement .
- CRISPR-Cas9 knockout : Validate target relevance by assessing activity loss in gene-edited cell lines .
Q. How does the compound’s stability under stress conditions (e.g., light, heat) affect storage and handling?
- Photostability : Degrades by 15% under UV light (λ = 254 nm) after 24 hours; store in amber vials .
- Thermal stability : Stable at −20°C for >6 months but decomposes at >100°C (TGA data) .
Q. What methods address discrepancies in impurity profiles between synthetic batches?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
